(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine
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Overview
Description
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine is a chemical compound with the molecular formula C8H8FN3 and a molecular weight of 165.17 g/mol . This compound is characterized by the presence of a fluorine atom attached to an imidazo[1,2-a]pyridine ring, which is further connected to a methanamine group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine typically involves the reaction of 6-fluoroimidazo[1,2-a]pyridine with a suitable amine source under controlled conditions. One common method includes the use of reductive amination, where the imidazo[1,2-a]pyridine is reacted with formaldehyde and ammonium formate in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a variety of fluorine-substituted derivatives .
Scientific Research Applications
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Medicine: Research into potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
- (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol
- (6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetic acid
- (6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethylamine
Uniqueness
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine is unique due to its specific structural features, including the fluorine atom and methanamine group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(6-fluoroimidazo[1,2-a]pyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H,3,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSLWZUZCOKIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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